
Sulindac Sulfide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulindac Sulfide Methyl Ester is a derivative of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anticancer properties. Sulindac itself is a prodrug, which means it is metabolized in the body to produce its active form, Sulindac Sulfide. The methyl ester derivative is often used in research to explore the biological activities and potential therapeutic applications of Sulindac and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulindac Sulfide Methyl Ester typically involves the esterification of Sulindac Sulfide. One common method includes reacting Sulindac Sulfide with methanol in the presence of thionyl chloride, which acts as a catalyst to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The crude product is often purified using techniques such as silica gel column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sulindac Sulfide Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Sulindac Sulfone, another metabolite with distinct biological activities.
Reduction: The compound can be reduced back to Sulindac Sulfide under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Sulindac Sulfone: Formed through oxidation.
Sulindac Sulfide: Formed through reduction.
Various substituted derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Sulindac Sulfide Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and its potential as a chemotherapeutic agent.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of Sulindac Sulfide Methyl Ester involves its conversion to Sulindac Sulfide in the body. Sulindac Sulfide inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to a reduction in prostaglandin synthesis . This inhibition results in anti-inflammatory effects. Additionally, Sulindac Sulfide has been shown to induce apoptosis in cancer cells through pathways involving the inhibition of nuclear factor kappa B (NF-κB) and the activation of caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulindac: The parent compound, which is a prodrug converted to Sulindac Sulfide in the body.
Sulindac Sulfone: An oxidized metabolite with distinct biological activities.
Sulindac Sulfide Amide: An amide derivative with enhanced anticancer activity and reduced COX-related toxicity.
Uniqueness
Sulindac Sulfide Methyl Ester is unique due to its specific ester functional group, which allows for distinct chemical reactions and biological activities compared to its parent compound and other derivatives. Its methyl ester form also facilitates certain synthetic modifications and enhances its solubility in organic solvents, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
106647-49-8 |
|---|---|
Formule moléculaire |
C21H19FO2S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO2S/c1-13-18(10-14-4-7-16(25-3)8-5-14)17-9-6-15(22)11-20(17)19(13)12-21(23)24-2/h4-11H,12H2,1-3H3/b18-10- |
Clé InChI |
MYVOADOTMNPIRT-ZDLGFXPLSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
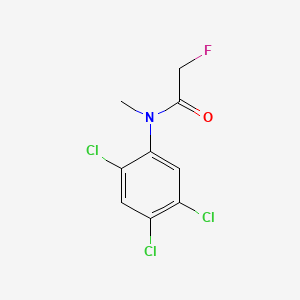
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)
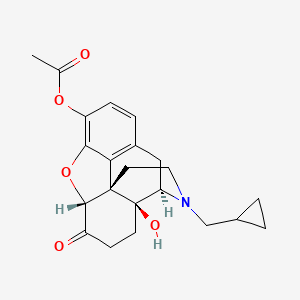
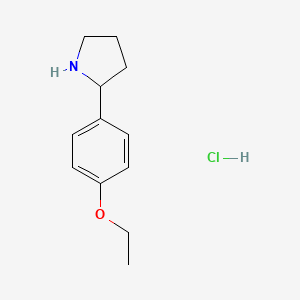
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
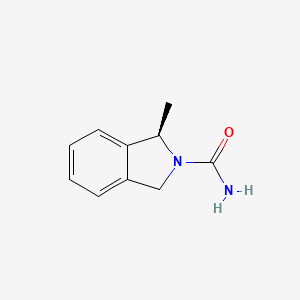
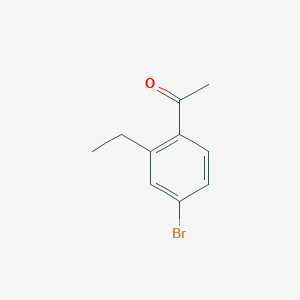
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
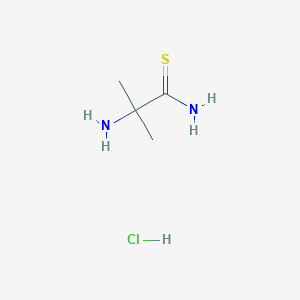
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
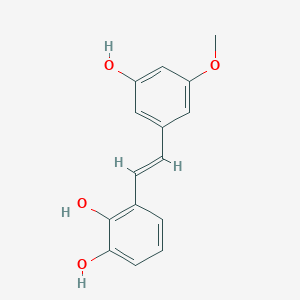
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)
